1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride
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Overview
Description
1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C6H11N5.2ClH. It is a solid at room temperature and is often used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride involves interaction with its targets, leading to changes at the molecular level. The compound binds to the active site of enzymes, potentially altering their function . .
Biochemical Pathways
Given its potential interaction with enzymes, it can be inferred that the compound may influence various biochemical pathways depending on the specific enzymes it interacts with .
Result of Action
Compounds with a similar triazole moiety have been found to exhibit cytotoxic activities against certain tumor cell lines , suggesting potential anticancer activity.
Biochemical Analysis
Biochemical Properties
Triazole derivatives have been shown to interact with various biomolecules, including enzymes and proteins . The nature of these interactions often involves hydrogen bonding .
Cellular Effects
These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole derivatives have been shown to interact with β-tubulin via hydrogen bonding . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that triazole derivatives are generally stable and do not degrade easily .
Metabolic Pathways
Triazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with piperazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require catalysts or specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted triazole-piperazine compounds .
Scientific Research Applications
1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Comparison with Similar Compounds
- 1-(1H-1,2,3-Triazol-4-yl)piperazine
- 1-(1H-1,2,4-Triazol-5-yl)piperazine
- 1-(1H-1,2,3-Triazol-5-yl)piperazine
Comparison: 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride is unique due to its specific triazole ring substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other triazole-piperazine compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5.2ClH/c1-3-11(4-2-7-1)6-8-5-9-10-6;;/h5,7H,1-4H2,(H,8,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPQQKAKFFTFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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